Benzylidene Ring-Opening Regioselectivity
Reductive ring-opening of the 4,6-O-benzylidene acetal in methyl 3-O-benzyl-4,6-O-benzylidene-β-D-galactopyranoside using BH3·Me2NH–BF3·OEt2 selectively affords the 4-O-benzyl product. In contrast, the analogous 3-O-acetyl or 3-O-methyl substrates give predominantly the 6-O-benzyl product under identical conditions. Additionally, LiAlH4–AlCl3-mediated cleavage of 3-O-benzyl-4,6-O-benzylidenehexopyranosides yields exclusively the 4-O-benzyl compound, whereas substrates lacking a 3-O-benzyl group provide the 6-O-benzyl isomer. [1] This reversal of regioselectivity is critical for synthetic routes requiring selective liberation of the 4-OH group.
| Evidence Dimension | Regioselectivity of benzylidene acetal reductive ring-opening |
|---|---|
| Target Compound Data | Selective 4-O-benzyl product formation (with BH3·Me2NH–BF3·OEt2) or exclusive 4-O-benzyl product (with LiAlH4–AlCl3) |
| Comparator Or Baseline | 3-O-acetyl or 3-O-methyl derivatives → 6-O-benzyl product (with BH3·Me2NH–BF3·OEt2); substrates without 3-O-benzyl → 6-O-benzyl product (with LiAlH4–AlCl3) |
| Quantified Difference | Reversal of regioselectivity (4-OBn vs 6-OBn) |
| Conditions | BH3·Me2NH–BF3·OEt2 in CH2Cl2 or CH3CN; LiAlH4–AlCl3 in Et2O–CH2Cl2 |
Why This Matters
A synthetic route that requires a free 4-OH group in the presence of a protected 6-OH cannot use the 3-O-acetyl or 3-O-methyl analog; the 3-O-benzyl compound is irreplaceable for this deprotection strategy.
- [1] Lipták, A.; Jodál, I.; Harangi, J.; Nánási, P. Stereoselective ring-cleavage of 3-O-benzyl- and 2,3-di-O-benzyl-4,6-O-benzylidenehexopyranoside derivatives with the LiAlH4–AlCl3 reagent. Carbohydrate Research 1985, 142, 13–20. https://www.sciencedirect.com/science/article/abs/pii/S000862150084330X. View Source
